

Comparative Toxicity of Substituted Methylcyclohexanes: A Guide for Researchers

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Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

Cat. No.: B2764925

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity of substituted methylcyclohexanes. It summarizes key quantitative toxicity data, details common experimental methodologies, and visualizes relevant biological and experimental workflows.

Substituted methylcyclohexanes are a class of alicyclic hydrocarbons with various industrial and commercial applications. Understanding their toxicological profiles is crucial for risk assessment and the development of safer alternatives. This guide synthesizes available data to facilitate a comparative analysis of their toxicity.

Quantitative Toxicity Data

The following tables summarize acute and subchronic toxicity data for methylcyclohexane and some of its substituted derivatives. The data is compiled from various in vivo and in vitro studies.

Table 1: Acute Toxicity of Substituted Methylcyclohexanes

Compound	Test Species	Route of Administration	LD50 / LC50	Reference
Methylcyclohexane	Mouse	Oral	2250 mg/kg	[1]
Methylcyclohexane	Rat	Oral	> 3200 mg/kg	[1]
Methylcyclohexane	Rabbit	Oral	4000 - 4500 mg/kg	
Methylcyclohexane	Mouse	Inhalation (2 hr)	41,500 mg/m ³	[1]
Methylcyclohexane	Rabbit	Inhalation (4 hr)	7613 ppm	[1]
1,1-bis(t-butylperoxy) 3,3,5-trimethyl cyclohexane	Mouse	-	Subchronic effects observed	[2]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Table 2: Subchronic and Other Toxicity Data for Methylcyclohexane

Parameter	Test Species	Exposure	Effect Level	Reference
No-Observed-Adverse-Effect Level (NOAEL)	Rat (subcutaneous, 13 weeks)	100 mg/kg/day	< 100 mg/kg/day	[1]
Absolute Toxic Dose	Rat (subcutaneous, 13 weeks)	1000 mg/kg/day	Toxic to liver, heart, and kidney	[1]
No-Observed-Effect Level (NOEL)	Rat (inhalation, 13 weeks)	6 hrs/day, 5 days/week	< 100-400 ppm	

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for common in vivo and in vitro toxicity assessments.

In Vivo Acute Oral Toxicity Testing (Adapted from OECD Guidelines 401, 420, 423, 425)[2][3][4][5][6]

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

1. Test Animals:

- Healthy, young adult rodents (rats are the preferred species) are used.[3]
- Animals are randomly assigned to control and treatment groups.
- A sufficient number of animals (typically at least 5 rodents per dose level) are used to obtain statistically significant results.[3]

2. Administration of Substance:

- The test substance is typically administered by gavage in graduated doses to several groups of animals.[3]
- Vehicles used to dissolve or suspend the test substance should be non-toxic. Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil).[3]
- The volume administered should not exceed 1 ml/100 g body weight for rodents, with an exception for aqueous solutions where 2 ml/100 g may be used.[3]

3. Observation:

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.
- All animals are subjected to a gross necropsy at the end of the study.[4]

4. Data Analysis:

- The LD50 is calculated using statistical methods, such as the maximum likelihood method.[4]

In Vitro Cytotoxicity Testing: MTT Assay[1][7][8][9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Treatment:

- Adherent or suspension cells are cultured in a suitable medium in 96-well plates.
- Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[5]

2. MTT Addition and Incubation:

- After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.[6]
- The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.[5]

3. Solubilization of Formazan:

- The culture medium is removed, and a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[6]

4. Absorbance Measurement and Data Analysis:

- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
- The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Structure-Toxicity Relationship Logic

The toxicity of substituted cyclohexanes is influenced by their chemical structure. While specific signaling pathways for methylcyclohexane derivatives are not well-defined in the available literature, a general logical relationship between structure and toxicity can be inferred from structure-activity relationship (SAR) studies of related compounds.

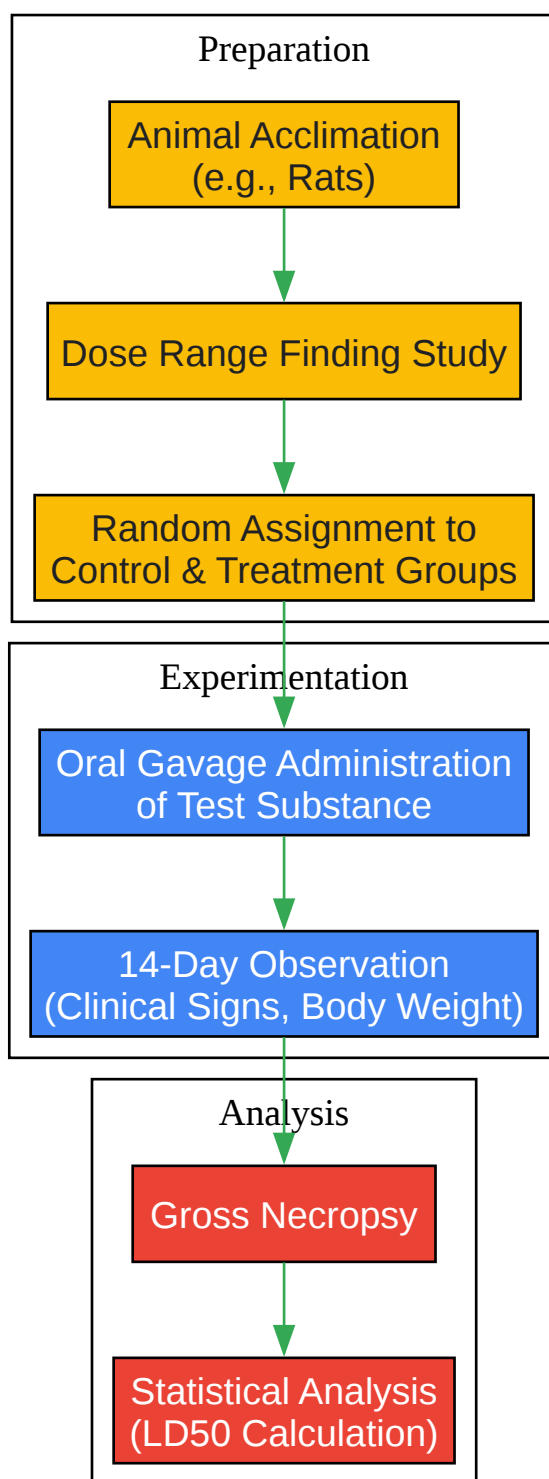


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Caption: Logical flow from chemical structure to toxicological outcome.

Experimental Workflow for In Vivo Acute Oral Toxicity Study

The following diagram illustrates the typical workflow for an in vivo acute oral toxicity study based on OECD guidelines.

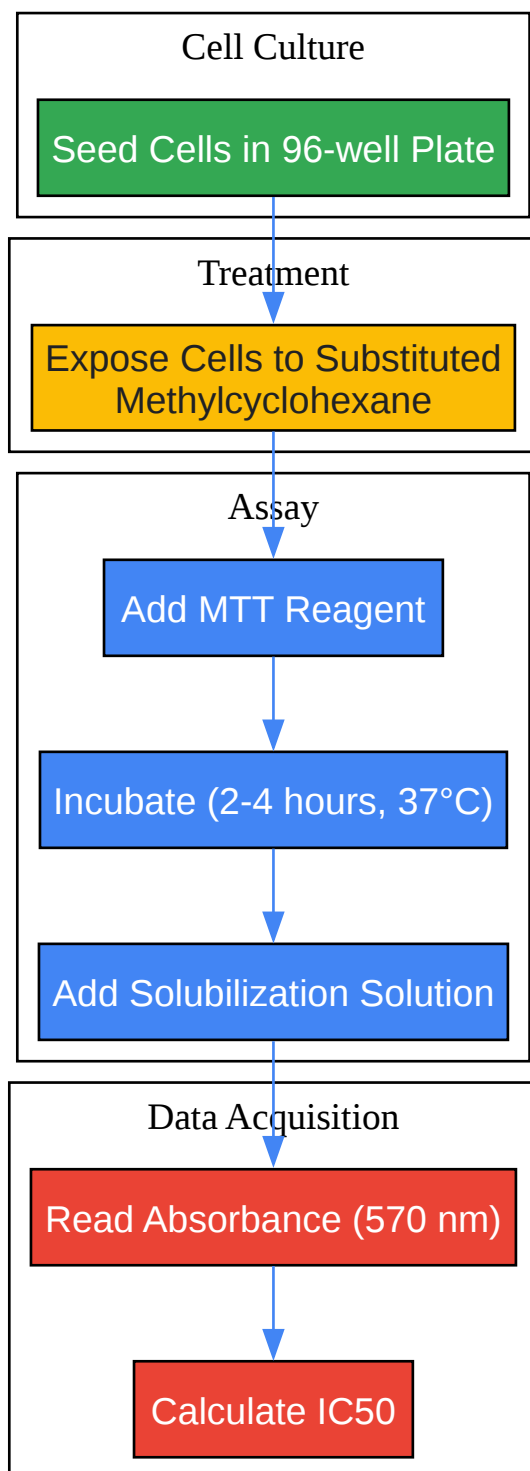


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Caption: Workflow for an in vivo acute oral toxicity study.

In Vitro Cytotoxicity (MTT Assay) Workflow

This diagram outlines the key steps involved in determining the cytotoxicity of a compound using the MTT assay.



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Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

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